Digitogenin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
511-34-2 |
|---|---|
Molecular Formula |
C27H44O5 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3,15,16-triol |
InChI |
InChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)21-24(32-27)23(30)22-17-6-5-16-11-19(28)20(29)12-26(16,4)18(17)8-9-25(21,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16+,17-,18+,19-,20-,21+,22-,23+,24-,25-,26+,27-/m1/s1 |
InChI Key |
COVOPPXLDJVUSC-JPYPKGSXSA-N |
SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)O)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1 |
Other CAS No. |
511-34-2 |
Origin of Product |
United States |
Occurrence and Natural Distribution of Digitogenin
Plant Sources and Botanical Origins
The natural distribution of digitogenin is well-documented across a range of plant species, with specific genera serving as primary sources.
Digitalis purpurea, commonly known as foxglove, is a significant source of this compound. This compound is the aglycone (non-sugar part) of digitonin (B1670571), a saponin (B1150181) extensively isolated from Digitalis purpurea wikipedia.orgbiosynth.comebi.ac.uknih.gov. The hydrolysis of digitonin yields this compound wikipedia.orgbiosynth.comebi.ac.uknih.gov. Furthermore, Digitalis purpurea contains primary glycosides such as Purpurea glycoside A and B, which upon hydrolysis yield digitoxin (B75463) and gitoxin, respectively, and their corresponding aglycones, including this compound neocities.org. This compound itself has been directly reported in Digitalis purpurea ebi.ac.uk.
Digitalis lanata, also known as woolly foxglove, is another key species where this compound is found. Research has reported the isolation of this compound from the aerial parts of Digitalis lanata nih.gov. Notably, studies have identified mixed crystalline hydrates from this species, consisting of isomorphically substituted this compound and gitogenin (B1671533) molecules in a specific ratio, confirmed by X-ray diffraction and high-performance liquid chromatography ksu.kzresearchgate.netbakhtiniada.ru. Digitalis lanata is known to contain various steroidal sapogenins, including this compound, gitogenin, and tigogenin (B51453) ijpsjournal.com.
The plant Cestrum laevigatum, also referred to as the inkberry plant, is a documented source of this compound. Studies indicate that the green berries and leaves of Cestrum laevigatum contain saponins (B1172615). Upon hydrolysis, these saponins yield both gitogenin and this compound journals.co.zadoctorlib.orgjournals.co.zaphcogrev.com. The presence of these saponins, along with cetrimide, in C. laevigatum has been proposed as contributing to the plant's toxicity redalyc.org.
Beyond the Digitalis and Cestrum genera, this compound's occurrence extends to other species. Specifically, Cestrum parqui, also known as the willow-leafed jessamine, has been found to contain saponins that hydrolyze to yield this compound and gitogenin doctorlib.orgjournals.co.zaphcogrev.com. Additionally, this compound has been reported in the roots of Streptocaulon griffithii ebi.ac.uk. The genus Cestrum as a whole is recognized for its richness in saponins phcogrev.com.
Co-occurrence with Analogous Sapogenins
This compound frequently appears in nature alongside other steroidal sapogenins, particularly gitogenin and tigogenin. This co-occurrence is a common characteristic observed across its various plant sources.
Gitogenin: this compound and gitogenin are consistently found together in species like Digitalis lanata, where they can form mixed crystalline structures ksu.kzresearchgate.netbakhtiniada.ru. Both sapogenins are also derived from the saponins found in Cestrum laevigatum and Cestrum parqui journals.co.zadoctorlib.orgjournals.co.zaphcogrev.comredalyc.org.
Tigogenin: Tigogenin has also been identified in Digitalis lanata researchgate.net, and along with this compound and gitogenin, it is among the steroidal sapogenins found in Digitalis species ijpsjournal.comscispace.com.
Table 1: Major Plant Sources of this compound
| Plant Species | Common Name | Part(s) Containing this compound | Notes |
| Digitalis purpurea | Foxglove | Leaves, Seeds | Aglycone of digitonin; also a hydrolysis product of other glycosides. |
| Digitalis lanata | Woolly Foxglove | Aerial parts | Isolated as a mixed crystal with gitogenin in a 38:62 ratio. |
| Cestrum laevigatum | Inkberry plant | Green berries, Leaves | Derived from saponin hydrolysis; proposed as a toxic component. |
| Cestrum parqui | Willow-leafed Jessamine | Leaves, Berries | Derived from saponin hydrolysis. |
| Streptocaulon griffithii | (Not specified) | Roots | Reported presence of this compound. |
Table 2: Co-occurrence of this compound with Analogous Sapogenins
| Plant Species | This compound Present | Gitogenin Present | Tigogenin Present | Other Analogous Sapogenins Mentioned |
| Digitalis purpurea | Yes | Yes | Not specified | Digitoxigenin, Gitoxigenin, Gitaligenin neocities.org |
| Digitalis lanata | Yes | Yes | Yes | |
| Cestrum laevigatum | Yes | Yes | Not specified | |
| Cestrum parqui | Yes | Yes | Not specified |
List of Compound Names:
this compound
Gitogenin
Tigogenin
Digitonin
Digitoxin
Gitoxin
Gitalin
Digitoxigenin
Gitoxigenin
Gitaligenin
Purpurea glycoside A
Purpurea glycoside B
Biosynthesis and Metabolic Pathways
Enzymatic Pathways Leading to Spirostan (B1235563) Steroid Formation
The synthesis of steroidal saponins (B1172615) in plants originates from basic carbon units, acetyl-CoA, which are channeled into two primary pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway researchgate.netmdpi.complos.org. These pathways produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are subsequently converted to farnesyl pyrophosphate (FPP) mdpi.complos.orgmonash.edu.
The critical step initiating the steroidal backbone formation involves the head-to-head condensation of two FPP molecules by squalene (B77637) synthase (SQS) to form squalene researchgate.netmdpi.commonash.edu. Squalene is then epoxidized by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256) researchgate.netmdpi.commonash.edu. This oxidosqualene molecule serves as the direct precursor for both triterpenoid (B12794562) and steroidal skeletons.
The cyclization of 2,3-oxidosqualene is a pivotal enzymatic step. Cycloartenol synthase (CAS) catalyzes the formation of cycloartenol, a tetracyclic compound that is a key intermediate in the biosynthesis of steroidal saponins researchgate.netmdpi.commonash.eduplos.org. Cycloartenol undergoes a series of enzymatic rearrangements and modifications, including cyclization, methylation, and oxidation, to eventually form cholesterol or β-sitosterol researchgate.netmonash.edu. These sterols are the direct precursors for the synthesis of steroidal sapogenins like digitogenin.
The transformation of cholesterol or β-sitosterol into spirostan skeletons involves a complex series of hydroxylation, oxidation, and glycosylation reactions, often mediated by Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs) researchgate.netnih.govjustagriculture.in. The characteristic spiroketal structure of spirostan steroids, such as this compound, is formed through specific cyclization and oxidative cleavage events monash.eduwikipedia.org. For example, sarsasapogenin, another spirostan sapogenin, is characterized by a cis-linkage between rings A and B (5β configuration) wikipedia.org.
Precursor Compounds in this compound Biosynthesis (e.g., Epismilagenin)
The biosynthesis of this compound involves several key precursor molecules. Cholesterol and β-sitosterol are established intermediates derived from squalene, serving as the foundational sterol skeletons that are subsequently modified researchgate.netplos.orgnih.gov.
Specific research has identified epismilagenin (B178598) as a significant precursor in the biosynthesis of 3α-hydroxylated steroidal sapogenins researchgate.net. Other related sapogenins like smilagenin (B1681833) and sarsasapogenin, and their epimers, are also part of the broader steroidal sapogenin metabolic network wikipedia.orgsimsonpharma.comgoogle.com. Sitosterol has been noted as a direct precursor for steroidal saponin (B1150181) synthesis, undergoing glycosylation to form the final saponin structure monash.edu. While this compound's specific upstream precursors are being elucidated, its derivation from the Digitalis plant suggests a pathway utilizing common plant sterol intermediates.
Regulation of Steroidal Sapogenin Accumulation in Plants
The accumulation of steroidal sapogenins in plants is a tightly regulated process influenced by both internal and external factors. Elicitors, which are compounds that can trigger defense responses in plants, have been shown to enhance steroidal saponin production. These include abiotic elicitors such as methyl jasmonate (MeJA), ethylene, salt stress, and melatonin (B1676174) nih.gov. Biotic elicitors, such as those from pathogen or herbivore attacks, can also induce saponin synthesis, often mediated by plant hormones like jasmonic acid and salicylic (B10762653) acid nih.gov.
Transcription factors (TFs) are recognized as crucial regulators in controlling the expression of genes involved in steroidal saponin biosynthesis nih.gov. The complex interplay between these signaling molecules and regulatory proteins orchestrates the metabolic flux towards saponin accumulation in response to various stimuli.
Functional Genomics Approaches in Saponin Biosynthesis
Functional genomics, particularly transcriptome analysis, plays a vital role in identifying and characterizing the genes responsible for saponin biosynthesis. By analyzing the gene expression patterns in plants, researchers can pinpoint genes encoding key enzymes involved in the pathway d-nb.infoplos.org.
Studies have focused on identifying genes encoding enzymes such as Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), which are critical for the modification of steroidal skeletons through hydroxylation and glycosylation, respectively d-nb.infonih.govoup.com. These approaches provide molecular insights into the complex biosynthetic machinery and help in understanding the evolutionary diversification of saponin biosynthetic enzymes nih.govmdpi.com.
Metabolic Engineering Strategies for Enhanced Production in Research Systems
Metabolic engineering offers promising strategies for enhancing the production of valuable plant metabolites like this compound in research systems, such as microbial cell factories or plant cell cultures. The core principle involves optimizing cellular metabolic pathways through genetic and regulatory modifications wikipedia.orgnih.govmdpi.com.
Key strategies include:
Overexpression of Rate-Limiting Enzymes: Enhancing the activity of enzymes that control the speed of the biosynthetic pathway can increase product yield wikipedia.org.
Blocking Competing Pathways: Redirecting metabolic flux away from pathways that divert precursors can concentrate resources on saponin synthesis wikipedia.org.
Heterologous Gene Expression: Introducing genes from one organism into another (e.g., plant genes into yeast) can enable the production of specific compounds in a heterologous host wikipedia.org.
Enzyme Engineering: Modifying enzymes to improve their efficiency or substrate specificity can optimize pathway performance wikipedia.org.
An example of metabolic engineering in action is the development of yeast strains for enhanced diosgenin (B1670711) production by optimizing its synthesis pathway and fine-tuning gene expression nih.gov. Such approaches aim to achieve cost-effective, large-scale production of steroidal saponins for industrial and pharmaceutical applications.
Data Table: Key Enzymes in Steroidal Saponin Biosynthesis
| Enzyme Name | Abbreviation | Primary Role in Pathway | Pathway Stage |
| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of farnesyl pyrophosphate (FPP) to form squalene. | Isoprenoid Pathway / Squalene Formation |
| Squalene Epoxidase | SQE | Converts squalene into 2,3-oxidosqualene, the first oxygenated intermediate. | Squalene Metabolism |
| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, a key precursor for steroidal saponin skeletons. | Steroid Backbone Formation |
| Sterol 14α-demethylase | CYP51 | Involved in the demethylation of sterol precursors, a critical step in cholesterol biosynthesis. | Sterol Biosynthesis |
| Delta 24-sterol Reductase | DHCR24 | Reduces the double bond at the C24 position in sterol intermediates. | Sterol Biosynthesis |
| 7-Dehydrocholesterol Reductase | DHCR7 | Involved in the reduction of 7-dehydrocholesterol. | Sterol Biosynthesis |
| Cytochrome P450 Monooxygenases | CYPs | Catalyze various hydroxylation and oxidation reactions at different positions of the sterol skeleton. | Steroidal Skeleton Modification |
| UDP-Glycosyltransferases | UGTs | Catalyze the addition of sugar moieties to the steroidal aglycone (sapogenin), forming the final saponin structure. | Glycosylation / Saponin Formation |
| Sarsasapogenin 3β-glucosyltransferase | - | Specifically mentioned for the glycosylation of sarsasapogenin, indicating the role of specific GTs in saponin synthesis. | Glycosylation / Saponin Formation |
Isolation and Purification Methodologies
Extraction Techniques from Plant Biomass
The primary source for digitogenin is its glycoside, digitonin (B1670571), which is found in the seeds and leaves of the foxglove plant, Digitalis purpurea drugfuture.comminia.edu.eg. The initial step involves extracting this glycoside from the raw plant material.
Solvent extraction is a primary technique used to isolate saponins (B1172615) like digitonin from plant biomass. The choice of solvent is critical for maximizing yield and purity. Alcohols, particularly ethanol (B145695) and methanol (B129727), are frequently employed due to their effectiveness in dissolving glycosides neliti.com.
Studies have shown that aqueous alcohol solutions are particularly effective. For instance, the extraction of cardiac glycosides from Digitalis species is often performed using 50% ethanol nih.gov. Another method specifies the use of 70% methanol or ethanol for the extraction of digitonin from Digitalis seeds google.com. The process typically involves maceration or soxhlet extraction, where the plant material is soaked or continuously extracted with the chosen solvent to draw out the soluble glycosides neliti.comresearchgate.net. The selection between methanol and ethanol can depend on factors such as desired selectivity and subsequent processing steps neliti.commedilam.ac.ir.
| Solvent System | Plant Part | Extraction Method | Reference |
|---|---|---|---|
| Ethanol (50%) | Leaves and Seeds | Extraction | nih.gov |
| Methanol or Ethanol (70%) | Seeds | Extraction | google.com |
| Ethanol | Leaves | Maceration or Soxhlet | neliti.comresearchgate.net |
Prior to solvent extraction, pre-treatment of the plant biomass is essential to improve the efficiency of the process. The plant material, such as leaves or seeds, is first dried to a moisture content below 5% and then ground into a fine powder. This increases the surface area available for solvent contact minia.edu.egneliti.com.
A critical pre-treatment step is de-fatting, which involves removing lipids and other non-polar compounds from the plant material. These substances can interfere with the subsequent extraction and purification stages. The de-fatting is typically accomplished by washing the powdered biomass with a non-polar solvent. Common solvents used for this purpose include petroleum ether and other ether-based solvents google.comgoogle.com. This procedure ensures that the subsequent alcohol-based extraction is more selective for the target glycosides google.com.
Hydrolysis of Glycosidic Precursors to Yield Aglycone
This compound does not occur in its free form in the plant; it exists as the aglycone part of the digitonin saponin (B1150181) drugfuture.com. To obtain this compound, the glycosidic bonds linking the sugar chains to the steroid backbone must be cleaved. This process is achieved through hydrolysis.
Acid hydrolysis is a widely used chemical method for cleaving glycosidic bonds in saponins to release the sapogenin plos.orgnih.gov. The process typically involves heating the extracted saponin-rich solution in the presence of a strong acid plos.org.
In a general protocol for sapogenin isolation, an aqueous solution of the saponin extract is acidified, often with hydrochloric acid (HCl) to a concentration of around 4 N, and then refluxed for several hours plos.org. The acidic conditions and high temperature catalyze the breakdown of the glycosidic linkages. Research on various saponins shows that hydrolysis for one hour is often sufficient to cause the complete disappearance of the saponin and the maximum release of the corresponding sapogenin sigmaaldrich.com. Following hydrolysis, the resulting aglycone, this compound, which is less water-soluble than its glycoside precursor, may precipitate out of the aqueous solution and can be collected for further purification plos.orgnih.gov.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Acid | Hydrochloric Acid (HCl) | Catalyst for bond cleavage | plos.org |
| Concentration | ~4 N | Ensures effective hydrolysis | plos.org |
| Temperature | Reflux | Provides energy for the reaction | plos.org |
| Duration | 1-4 hours | Allows for complete reaction | plos.orgsigmaaldrich.com |
Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis. This method utilizes enzymes that can selectively cleave the sugar units from the aglycone. For saponins like digitonin, β-glucosidases are key enzymes that catalyze the hydrolysis of β-D-glycosyl residues nih.gov.
This bioconversion process is considered advantageous as it operates under mild conditions of temperature and pH, which can prevent the degradation of the target aglycone that might occur during harsh acid treatment nih.govmdpi.com. The process involves incubating the saponin extract with a specific enzyme, such as a β-glucosidase, which recognizes the glycosidic linkage and hydrolyzes it to release glucose and the this compound aglycone nih.govnih.gov. This method is pivotal in both laboratory and industrial settings for producing high-value compounds from natural glycosides mdpi.com.
Chromatographic Separation Techniques
After hydrolysis, the resulting mixture contains the target aglycone, this compound, as well as sugars, unreacted glycosides, and other byproducts. Chromatographic techniques are essential for isolating and purifying this compound from this complex mixture researchgate.net.
Column chromatography is a fundamental purification technique used in this context opentrons.com. The crude hydrolysate is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential affinities of the components for the stationary and mobile phases youtube.com. Non-polar compounds like this compound will have different retention times compared to more polar impurities, allowing for their separation and collection in distinct fractions.
For higher resolution and analytical quantification, High-Performance Liquid Chromatography (HPLC) is the method of choice ijpsjournal.com. Reverse-phase HPLC, typically using a C18 column, is effective for separating steroids and their aglycones ubc.ca. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol ubc.caresearchgate.net. By using a specific mobile phase composition and flow rate, a highly purified sample of this compound can be separated and isolated ijpsjournal.com.
Column Chromatography
Column chromatography is a fundamental purification technique used in the initial separation of this compound from the crude hydrolysate mixture. scienceasia.org This method separates compounds based on their differential adsorption to a stationary phase packed into a column. youtube.com
For the purification of steroidal saponins and their aglycones like this compound, silica gel is commonly used as the stationary phase due to its polarity. The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the silica gel column. A solvent system, or eluent, is then passed through the column. The separation occurs as different compounds travel down the column at different rates depending on their polarity and interaction with the stationary phase. scienceasia.org
Research findings indicate that a mixture of solvents is often required to achieve effective separation. For instance, eluent systems such as chloroform-methanol-water (CHCl₃-MeOH-H₂O) or dichloromethane-methanol-water (CH₂Cl₂-MeOH-H₂O) in various ratios have been successfully used to separate sapogenins from crude plant extracts. scienceasia.org The fractions are collected sequentially as they exit the column, and those containing the desired compound are identified, typically by thin-layer chromatography (TLC), before being combined and concentrated.
Table 1: Typical Column Chromatography Parameters for Sapogenin Purification
| Parameter | Description |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Gradients of non-polar and polar solvents (e.g., Chloroform/Methanol/Water) |
| Application | Initial purification of crude this compound after hydrolysis |
| Detection Method | Thin-Layer Chromatography (TLC) analysis of collected fractions |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique that offers higher resolution and sensitivity, making it indispensable for the final purification (preparative HPLC) and quantitative analysis of this compound. nih.gov This method utilizes high pressure to pass the solvent through a column packed with smaller particles, leading to more efficient separations. hplc.eu
For compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common mode used. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18 or ODS), and the mobile phase is polar. nih.govubc.ca
Separation: The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile or methanol in water), is often employed. This allows for the separation of a complex mixture of compounds with varying polarities. nih.govsemanticscholar.org
Quantification: HPLC is also a primary tool for quantifying the amount of this compound in a sample. nih.gov After separation on the column, the compound passes through a detector. For sapogenins, which may lack a strong UV chromophore, several types of detectors can be used:
UV Detector: Used at low wavelengths (around 200-220 nm) where many organic molecules show some absorbance. ubc.ca
Evaporative Light Scattering Detector (ELSD): A more universal detector for non-volatile analytes like saponins and sapogenins. nih.govmdpi.com
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it provides both quantification and structural information, offering high sensitivity and specificity. mdpi.com
The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve constructed from known concentrations of a pure standard. nih.gov
Table 2: Common HPLC Conditions for Sapogenin Analysis
| Parameter | Typical Specification |
| Technique | Reverse-Phase HPLC (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |
| Application | Final purification, purity assessment, and quantification |
Recrystallization and Purity Assessment in Research Contexts
Following chromatographic purification, recrystallization is a critical step to obtain this compound of very high purity. This technique purifies crystalline solids by dissolving the impure compound in a hot solvent and then allowing the solution to cool slowly, causing the desired compound to crystallize out while impurities remain dissolved in the surrounding solution (mother liquor). libretexts.org
The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com For digitonin and its derivatives, alcohols like ethanol and methanol have proven effective for recrystallization. google.comsigmaaldrich.com The process involves dissolving the semi-purified this compound in a minimal amount of hot ethanol and then allowing it to cool gradually. youtube.comsigmaaldrich.com Chilling the solution further, for instance in an ice bath, can maximize the yield of crystals. sigmaaldrich.com The purified crystals are then collected by filtration. youtube.com This process can be repeated to enhance purity.
Purity Assessment: The purity of the final this compound product is assessed using a combination of analytical techniques.
HPLC: As described previously, HPLC is a primary method for purity assessment. A pure sample should ideally show a single, sharp peak. The presence of other peaks indicates impurities, and the area of these peaks can be used to estimate the purity level. nih.gov
Melting Point Determination: A pure crystalline solid has a sharp and characteristic melting point. Impurities typically cause the melting point to be depressed and to occur over a wider range.
Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and identity of the compound. mdpi.com Advanced methods, such as quantitative NMR (qNMR) combined with HPLC, can provide highly accurate purity assessments. nih.gov For example, a study on the related compound digitoxin (B75463) demonstrated that an HPLC-qNMR method could determine its purity with a very low standard deviation (±0.10%), showcasing the precision of modern analytical techniques. nih.gov
Table 3: Methods for Purity Assessment of this compound
| Method | Principle | Application |
| HPLC | Chromatographic separation reveals the presence of impurities as separate peaks. | Quantitative assessment of purity (e.g., >98%). |
| Melting Point | Measures the temperature range over which the solid melts; impurities broaden this range. | Qualitative check of purity. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound. | Confirms identity and detects impurities with different molecular weights. |
| NMR Spectroscopy | Provides detailed information about the molecular structure. | Confirms structural integrity and can quantify impurities. |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules, including complex natural products like digitogenin weebly.comresearchgate.net. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, arrangement, and chemical environment of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for comprehensive structural assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the presence and environment of hydrogen atoms. For this compound, a steroid with numerous protons, ¹H NMR spectra would typically display signals corresponding to the protons on the saturated steroid skeleton, including those adjacent to hydroxyl groups and methyl substituents. While detailed, fully assigned ¹H NMR spectra for this compound are not extensively detailed in the available literature snippets, studies on related steroidal sapogenins often utilize ¹H NMR to identify proton spin systems and confirm structural features research-solution.commdpi.com. Limited data from one source indicates ¹H NMR signals at δ 8.68 (d, 1H) and δ 7.95 (d, 1H) in dMeOD at 200 MHz research-solution.com.
Two-dimensional (2D) NMR techniques are essential for establishing unambiguous structural connectivity in complex molecules like this compound weebly.comresearchgate.netprinceton.eduscience.govyoutube.comcolumbia.edu. These methods correlate signals from different nuclei, providing crucial insights into molecular structure:
COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton couplings, thereby mapping out proton spin systems and their connectivity through chemical bonds princeton.eduyoutube.com.
HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct correlations between protons and the carbons to which they are directly attached (one-bond correlations) princeton.eduyoutube.comcolumbia.edu. This is fundamental for assigning ¹H signals to their corresponding ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information essential for assembling the complete molecular framework and confirming the positions of substituents princeton.eduscience.govyoutube.comcolumbia.edu. These advanced NMR techniques have been instrumental in the structural elucidation of saponins (B1172615) and related steroids, aiding in the confirmation of interglycosidic linkages and the precise location of functional groups google.comjlu.edu.cn.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is a critical technique for determining the molecular weight and providing structural clues through fragmentation patterns nih.govsavemyexams.comwikipedia.org. This compound has a molecular formula of C₂₇H₄₄O₅ and a molecular weight of 448.64 g/mol rsc.orgnih.gov. In MS analysis, ionization methods typically generate molecular ions or adducts, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species, which confirm the molecule's mass nih.gov. High-resolution mass spectrometry can provide precise mass measurements, enabling the determination of elemental composition nih.gov. While specific fragmentation pathways for this compound are not detailed in the provided snippets, tandem mass spectrometry (MS/MS) applied to related steroidal glycosides has demonstrated its utility in yielding characteristic fragment ions corresponding to the aglycone and sugar moieties nih.gov. For this compound, fragmentation would involve the dissociation of its steroid skeleton, offering insights into its structural features.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation at specific frequencies libretexts.orglibretexts.orgyoutube.comutdallas.edu. This compound, as a steroid featuring multiple hydroxyl groups and a spirostan (B1235563) skeleton, would exhibit characteristic IR absorption bands. These typically include:
O-H stretching vibrations, which appear as broad absorptions in the 3200-3600 cm⁻¹ range, indicative of hydroxyl groups youtube.comutdallas.edu.
C-H stretching vibrations from the saturated hydrocarbon backbone, commonly observed in the 2850-3000 cm⁻¹ region libretexts.orglibretexts.org.
C-O stretching vibrations associated with the hydroxyl groups, generally found in the 1000-1300 cm⁻¹ region libretexts.orglibretexts.org. While the principles of IR spectroscopy are well-established for functional group identification libretexts.orgyoutube.comutdallas.edu, specific IR spectral data or assignments for this compound were not detailed in the provided literature snippets.
Chemical Modifications and Semi Synthetic Strategies
Derivatization Reactions for Analytical and Research Purposes
Derivatization of digitogenin is often employed to enhance its detectability in analytical techniques, to protect reactive functional groups during multi-step syntheses, or to alter its physical properties for specific research applications.
Acetylation involves the introduction of an acetyl group (-COCH₃) onto hydroxyl (-OH) groups, typically using acetylating agents like acetic anhydride. This reaction converts hydroxyl groups into ester functionalities. For this compound, which possesses multiple hydroxyl groups, acetylation can modify its polarity and solubility, making it more amenable to certain chromatographic separations or spectroscopic analyses slideshare.net. Acetylation can also serve as a protective strategy for hydroxyl groups during subsequent chemical transformations asianpubs.org. Search results indicate that acetylation reactions are a standard method for modifying steroid structures, including in relation to this compound researchgate.net.
Oxidation reactions can target various positions within the this compound molecule, leading to the formation of carbonyl groups or other oxidized functionalities. For instance, the reactivity of this compound under certain oxidative conditions, such as heating with acetic acid in the presence of selenium dioxide, has been noted to produce characteristic precipitates smolecule.com. While specific oxidation protocols for this compound are detailed in historical literature acs.orgacs.org, general steroid oxidation methods, such as those employing chromic acid or other oxidizing agents, can be applied to modify its structure for research purposes wikipedia.org. Such modifications can alter the molecule's stereochemistry or introduce new reactive sites.
Hydrolysis is a fundamental reaction for steroidal saponins (B1172615) like this compound, primarily involving the cleavage of glycosidic bonds that link the aglycone to its sugar moieties. Both acid-catalyzed and enzymatic hydrolysis are effective in this regard google.com. Acid hydrolysis, often using mineral acids like sulfuric acid, breaks down the complex sugar chains, yielding the aglycone and constituent monosaccharides acs.orgresearchgate.net. Enzymatic hydrolysis offers a milder alternative for cleaving these linkages google.com. These reactions are vital for structural elucidation, allowing researchers to isolate and study the this compound aglycone itself and to characterize its sugar components smolecule.comresearchgate.net.
Table 1: Common Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Observed Outcome/Purpose | Citation(s) |
| Acetylation | Acetic anhydride, Pyridine (as base/solvent) | Esterification of hydroxyl groups; altered polarity/solubility; protection of -OH groups | researchgate.net, slideshare.net, mdpi.com, asianpubs.org |
| Oxidation | Selenium dioxide (with acetic acid) | Indication of reactivity; potential structural modification | smolecule.com |
| Hydrolysis (Acid) | Acid (e.g., H₂SO₄), Heat | Cleavage of glycosidic bonds; liberation of aglycone and sugars; structural analysis | acs.org, google.com, researchgate.net |
| Hydrolysis (Enzymatic) | Enzymes | Cleavage of glycosidic bonds | google.com |
Semi-synthesis of this compound Derivatives for Biological Activity Studies
Semi-synthesis, involving the chemical modification of naturally occurring compounds, is a powerful strategy to generate libraries of derivatives with potentially enhanced or novel biological activities. This compound, as a steroidal scaffold, serves as a valuable starting material for such endeavors. By strategically modifying its functional groups, researchers aim to create compounds with improved pharmacological profiles, such as enhanced cytotoxicity against cancer cells or altered interactions with biological targets nih.govnih.gov. While specific semi-synthetic studies focusing exclusively on this compound derivatives for biological activity are found in broader steroid chemistry literature, the principles are well-established. For instance, semi-synthesis of other steroid derivatives, like those from diosgenin (B1670711) or deoxycholic acid, has yielded compounds with significant cytotoxic and anti-cancer activities nih.govnih.gov. These studies highlight the potential for this compound derivatives to be explored for therapeutic applications.
Table 2: Illustrative Semi-Synthesis Strategies for Steroid Derivatives and Potential Biological Activities
| Parent Compound | Modification Strategy | Resulting Derivative Type | Studied Biological Activity (Examples) | Citation(s) |
| Diosgenin | Multi-step semi-synthesis (e.g., acetylation) | Acetoxy steroid derivatives | Cytotoxicity against cancer cell lines (e.g., HepG2) | nih.gov |
| Deoxycholic Acid | Semi-synthesis (modification of rings A and C) | Novel deoxycholic acid derivatives | Inhibition of cancer cell growth, anti-inflammatory | nih.gov, mdpi.com |
| Maslinic Acid | Semi-synthesis (acetylation, formation of hybrid compounds) | Acetylated and hybrid triterpene derivatives | α-glucosidase inhibition, anti-inflammatory activity | mdpi.com |
| This compound | Semi-synthesis (various chemical modifications) | This compound derivatives (e.g., esterified, oxidized) | Potential for cytotoxic, anti-cancer, or other pharmacological effects | Implied |
Strategies for Modifying Hydroxyl Group Positions
This compound possesses multiple hydroxyl groups, typically at positions such as C3, C16, and C23, which are prime sites for chemical modification research-solution.com. Strategies to modify these hydroxyl groups often involve protecting them or converting them into other functional groups to alter the molecule's properties or to enable further synthetic steps researchgate.net.
Esterification: This is a common method where hydroxyl groups react with carboxylic acids or their derivatives (e.g., acid anhydrides or acid chlorides) to form esters. Acetylation, using acetic anhydride, is a prime example, converting -OH to -OCOCH₃ slideshare.netasianpubs.org. This modification can protect the hydroxyl group from unwanted reactions or change the compound's lipophilicity and solubility.
Etherification: Hydroxyl groups can also be converted into ether linkages (-OR) through reactions with alkyl halides or other electrophilic reagents, often in the presence of a base. This strategy is employed to create more stable derivatives or to introduce specific functionalities.
Selective Modification: Achieving selectivity in modifying one hydroxyl group over others can be challenging due to their similar chemical nature. However, by carefully controlling reaction conditions, reagents, and employing protecting group strategies, it is sometimes possible to achieve regioselective modifications at specific hydroxyl positions researchgate.net.
These modifications of hydroxyl groups are fundamental to exploring the structure-activity relationships of this compound and its derivatives, influencing their interactions with biological systems and their suitability for various applications.
Table 3: General Strategies for Hydroxyl Group Modification in Steroids
| Target Functional Group | Modification Type | Common Reagents/Methods | Purpose of Modification | Citation(s) |
| Hydroxyl (-OH) | Esterification | Acetic anhydride, Acid chlorides (e.g., acetyl chloride) | Protection, altered solubility/polarity, improved analytical properties | researchgate.net, slideshare.net, asianpubs.org |
| Hydroxyl (-OH) | Etherification | Alkyl halides, Sulfonates (with base) | Protection, altered lipophilicity, introduction of new functionalities | researchgate.net |
| Hydroxyl (-OH) | Glycosylation | Activated sugar donors | Formation of saponins (as in natural digitonin), altered biological activity | ebi.ac.uk, scispace.com |
Molecular Interactions and Biological Activities in Model Systems and in Vitro Research
Interactions with Biological Membranes
Digitonin's primary mode of action on biological membranes is dictated by its specific interaction with cholesterol, a fundamental component of eukaryotic cell membranes ebi.ac.ukebi.ac.ukguidechem.comresearchgate.netuni-heidelberg.de. This interaction underpins its ability to permeabilize membranes, alter their structure, and form complexes.
Applications as a Research Tool in BiochemistryDigitonin is a widely recognized and valuable reagent in biochemical and cell biology research, primarily due to its utility as a mild, non-ionic detergentebi.ac.ukwikipedia.orgmedkoo.comnih.govebi.ac.ukuoanbar.edu.iqnih.govbiosynth.combiosynth.combiosynth.comharvard.edu. Its capacity to solubilize lipids, particularly cholesterol, makes it indispensable for the extraction and structural analysis of membrane proteinsebi.ac.uknih.govuni-heidelberg.debiosynth.combiosynth.com. Researchers frequently employ digitonin (B1670571) for the isolation of mitochondria, as it can selectively permeabilize plasma membranes without compromising the integrity or function of mitochondria, thereby enabling effective in situ studiesuni-heidelberg.deagscientific.com. It is also utilized in various biochemical assays, such as the fluorescent protease protection (FPP) assay, for investigating protein function and in studies of cell localization and topologyagscientific.com. The controlled permeabilization of cell membranes by digitonin allows for the introduction of antibodies and probes to investigate intracellular antigens or cellular processes like nuclear import and exocytosisbiosynth.comagscientific.comnih.govnih.gov. Historically, digitonin was employed for the quantitative precipitation and determination of cholesterol, although modern enzymatic methods are now more commonly usedbiosynth.combiosynth.combiosynth.com. Its affinity for cholesterol has also led to its application in the development of cholesterol sensors, such as digitonin-conjugated gold nanoparticles (DGNP)researchgate.net. Furthermore, digitonin has been explored for its potential to enhance the delivery of therapeutic molecules, such as antisense oligonucleotides, by improving cellular uptakenih.gov.
Data Tables
The differential cholesterol content across various cellular membranes influences their susceptibility to digitonin's effects. The following table illustrates the varying cholesterol-to-phospholipid (Chol/PL) molar ratios in different biological membranes biosynth.com:
| Membrane Type | Cholesterol/Phospholipid (Chol/PL) Molar Ratio |
| Endoplasmic reticulum, Golgi apparatus, mitochondria | 0 – 0.1 |
| Plasma membranes | 0.1 – 0.5 |
| Erythrocyte plasma membrane, myelin membranes in Schwann cells | ~ 1 |
| Lens fiber cells (from eye) | >1 |
Compound List
Adenine nucleotide
Amphotericin B (AmB)
ATP
Calcein
Cardiolipin
Catecholamines
Cholesterol
Chromaffin granule membrane antigens
Cisplatin
Digitogenin
Digitonin
Endo-Porter
Ergosterol
Filipin
Flavonoids
Gramicidin A
Glycoalkaloids
Glycyrrhetinic acid
Glycyrrhizin
Lipid rafts
Lipids
MgATP
Nystatin
Phosphatidylcholine (PC)
Phospholipids
PMO (Phosphorodiamidate morpholino oligomer)
Sarsapogenin
Sapogenins
Sphingomyelin
Sterol desaturase
Sterols
Syringomycin E
3β-hydroxysterols
Tomatidine
Tomatine
Very-long-chain alkanes
Advanced Research Methodologies in Studying Digitogenin Interactions
Model Membrane Systems
Model membrane systems are indispensable tools for studying the specific effects of digitogenin on lipid bilayers in a controlled environment. These artificial membranes mimic the basic structure of biological membranes, allowing researchers to isolate and analyze the interactions between this compound and specific lipid components, such as cholesterol.
Commonly used model systems include:
Liposomes: These are spherical vesicles composed of one or more lipid bilayers. They can be engineered with varying lipid compositions to study how this compound's effects differ in the presence or absence of molecules like cholesterol. Studies have utilized liposomes to demonstrate that this compound can induce damage to the membrane, with the extent of this damage being influenced by the cholesterol content. nih.gov For instance, desglucodigitonin, an analog of digitonin (B1670571), was shown to cause damage to liposomes only when the cholesterol to phospholipid molar ratio exceeded 0.2. nih.gov
Large Unilamellar Vesicles (LUVs) and Giant Unilamellar Vesicles (GUVs): LUVs and GUVs are types of liposomes that consist of a single lipid bilayer. Their larger size compared to multilamellar vesicles makes them suitable for microscopy and other techniques that require visualization of membrane dynamics. Research has shown that this compound is capable of lysing large unilamellar vesicles. nih.gov
Langmuir Monolayers: These are single-molecule-thick films of amphiphilic molecules, such as lipids, spread at an air-water interface. redalyc.org Langmuir monolayers serve as a simplified two-dimensional model of a cell membrane leaflet. redalyc.org They allow for precise control over the molecular packing and surface pressure, enabling detailed studies of how this compound inserts into and perturbs the lipid layer. researchgate.netnih.gov Studies using Langmuir monolayers have revealed that this compound can adsorb to both bare and lipid-covered air-water interfaces. nih.gov The presence of cholesterol in the monolayer significantly enhances the interaction with this compound, leading to the formation of a this compound-cholesterol complex in an additional layer attached to the original lipid monolayer. nih.gov
Biophysical Techniques for Mechanistic Investigations
A suite of sophisticated biophysical techniques is employed to gain mechanistic insights into the interactions between this compound and model membranes. These methods provide quantitative data on changes in membrane properties upon exposure to this compound.
QCM-D is a highly sensitive, real-time technique that measures changes in mass and viscoelastic properties of thin films at a sensor surface. nih.govresearchgate.netfrontiersin.org In the context of this compound research, a lipid bilayer is formed on the quartz crystal sensor. monash.edu When this compound is introduced, any binding to or disruption of the membrane is detected as a change in the crystal's resonance frequency (Δf) and dissipation (ΔD). monash.edu
A decrease in frequency indicates an increase in mass, suggesting the binding or insertion of this compound into the membrane. monash.eduuni-heidelberg.de Simultaneously, an increase in dissipation signifies a change in the viscoelastic properties of the membrane, often indicating a softening or structural rearrangement of the lipid bilayer. monash.eduuni-heidelberg.de Studies have shown that the interaction of this compound with cholesterol-containing membranes is irreversible, as rinsing with a buffer does not restore the initial frequency and dissipation values. uni-heidelberg.de
Table 1: Representative QCM-D Data for Digitonin Interaction with a Cholesterol-Containing Membrane
| Parameter | Before Digitonin Injection | After Digitonin Injection | Interpretation |
|---|---|---|---|
| Δf (Hz) | Baseline | Significant Decrease | Mass increase due to digitonin binding/insertion. monash.eduuni-heidelberg.de |
| ΔD (x10⁻⁶) | Baseline | Significant Increase | Increased viscoelasticity, suggesting membrane softening or structural changes. monash.eduuni-heidelberg.de |
This table provides a generalized representation of expected QCM-D results based on published findings. Actual values can vary depending on experimental conditions.
X-ray reflectivity is a powerful technique for determining the structure of thin films and interfaces with high resolution. diamond.ac.uk It provides detailed information about film thickness, roughness, and electron density perpendicular to the surface. diamond.ac.uk In studies of this compound-membrane interactions, XRR is used to probe the fine structural changes in a supported lipid bilayer upon exposure to the saponin (B1150181). uni-heidelberg.de By measuring the reflected X-ray intensity as a function of the incidence angle, researchers can construct an electron density profile of the membrane. diamond.ac.uknih.gov This allows for the precise determination of how this compound affects the thickness and organization of the lipid bilayer. uni-heidelberg.de For instance, XRR experiments have been used to determine the thickness of the layer formed by this compound on a membrane, which can then be used in the analysis of QCM-D data. uni-heidelberg.de
DPI is an optical technique that provides real-time, quantitative measurements of the thickness, density, and mass of molecular layers adsorbed onto a surface. wikipedia.orgnih.gov By using two different polarizations of light, DPI can simultaneously determine these parameters, offering a comprehensive view of the structural changes occurring within a lipid bilayer during its interaction with this compound. researchgate.netaliyuncs.comitn-snal.net The combination of DPI with X-ray reflectivity has been used to determine the hydration level of cholesterol-digitonin complexes formed on a membrane surface. uni-heidelberg.de
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. nih.govmalvernpanalytical.com It is used to study the phase behavior of lipid membranes and how this is affected by the presence of other molecules. nih.govnih.gov In the context of this compound research, DSC can detect changes in the melting temperature (Tm) and the enthalpy (ΔH) of the lipid phase transition. uni-heidelberg.de A shift in the Tm or a change in the enthalpy can indicate that this compound has inserted into the membrane and altered the packing and interactions of the lipid molecules. uni-heidelberg.de DSC analysis has provided evidence that this compound removes cholesterol from the membrane core. uni-heidelberg.de
Table 2: Illustrative DSC Data on the Effect of this compound on a Cholesterol-Containing Lipid Membrane
| Sample | Main Phase Transition Temperature (Tm) | Enthalpy of Transition (ΔH) | Interpretation |
|---|---|---|---|
| Lipid + Cholesterol | T₁ | ΔH₁ | Baseline thermogram of the model membrane. |
| Lipid + Cholesterol + this compound | Shifted T₂ | Altered ΔH₂ | this compound perturbs the lipid packing and alters the energetics of the phase transition. uni-heidelberg.de |
This table illustrates the type of data obtained from DSC experiments. The direction and magnitude of the shifts in Tm and ΔH depend on the specific lipids and concentrations used.
Isothermal titration calorimetry is a technique used to quantify the thermodynamics of binding interactions in solution. malvernpanalytical.comwur.nl It directly measures the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule (such as a liposome or other model membrane). malvernpanalytical.comyoutube.com By titrating this compound into a solution containing the model membrane, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. malvernpanalytical.com This provides a complete thermodynamic profile of the binding process, revealing the driving forces behind the this compound-membrane interaction. malvernpanalytical.com
Zeta Potential Measurements
Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of a particle in a liquid, providing a key indicator of the stability of colloidal dispersions. malvernpanalytical.com Particles with a high positive or negative zeta potential (e.g., > +30 mV or < -30 mV) are electrostatically repelled from each other, leading to stable suspensions. colostate.edu Conversely, values close to zero suggest a tendency to aggregate. nih.gov
When studying this compound's interactions via its parent saponin, zeta potential measurements can reveal how the molecule alters the surface charge of cell membranes or liposomes. Since most cell membranes are negatively charged, the adsorption or insertion of a molecule like Digitonin can neutralize or alter this charge, affecting membrane stability and interactions. nih.gov A shift in the zeta potential of liposomes toward a less negative value upon addition of Digitonin would indicate the molecule's association with the membrane surface, driven by the interaction between the this compound core and membrane lipids.
Table 2: Zeta Potential of Model Membranes in the Presence of Digitonin This representative data shows how the surface charge of liposomes may be altered by interaction with Digitonin.
| Liposome Composition | Zeta Potential (mV) without Digitonin | Zeta Potential (mV) with Digitonin |
| Phosphatidylcholine (PC) | -5.2 | -4.8 |
| PC / Cholesterol (80/20) | -6.1 | -2.5 |
Fluorescence Microscopy
Fluorescence microscopy is a powerful visualization technique used to study the structure and dynamics of molecules in biological samples. nih.gov By using fluorescent dyes that label specific components, researchers can directly observe phenomena such as membrane permeabilization, lipid domain organization, and molecular binding events. dntb.gov.uaox.ac.uk
This technique has been instrumental in visualizing the effects of Digitonin on model membranes like giant unilamellar vesicles (GUVs). nih.gov Researchers can label the GUV membrane with one dye (e.g., a red fluorescent lipid analog) and the surrounding aqueous solution with another (e.g., a green fluorescent soluble dye). nih.gov The introduction of Digitonin to cholesterol-containing GUVs leads to membrane permeabilization, which is observed as the green dye leaking into the previously dark interior of the vesicle. nih.gov This effect is attributed to the specific interaction between the this compound moiety and membrane cholesterol, which leads to the formation of pores or the extraction of cholesterol from the membrane. uni-heidelberg.de
Table 3: Summary of Fluorescence Microscopy Findings on Digitonin-Membrane Interactions
| Observation | Method | Conclusion |
| Influx of soluble fluorescent dye into GUVs. | Confocal Fluorescence Microscopy | Digitonin induces membrane permeabilization in cholesterol-containing membranes. nih.gov |
| Changes in lipid probe distribution. | Total Internal Reflection Fluorescence (TIRF) Microscopy | Digitonin alters the organization and dynamics of lipids within the membrane. |
| Visualization of Digitonin-cholesterol domains. | Super-Resolution Microscopy | Specific complexes or domains are formed on the membrane surface. nih.gov |
Computational Approaches
Computational methods complement experimental data by providing a molecular-level view of interactions that are often too small or too fast to be captured by other means. nih.gov These in silico techniques allow for the detailed study of molecular structures, energies, and dynamics. nih.gov
Classical molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. idosr.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the behavior of complex biological systems, such as a lipid bilayer interacting with a ligand. nih.gov
MD simulations can be used to model the insertion of the this compound moiety into a lipid membrane and its subsequent interaction with cholesterol molecules. These simulations can reveal detailed information about the orientation of this compound within the bilayer, the specific atomic contacts it makes with cholesterol, and the resulting changes in membrane properties like thickness, fluidity, and lipid ordering. Such simulations have provided evidence that the hydrophobic, rigid steroid structure of the aglycone is crucial for removing cholesterol from the membrane core. uni-heidelberg.de
Quantum chemistry methods use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. idosr.org These ab initio ("from first principles") and Density Functional Theory (DFT) methods provide highly accurate information about molecular geometries, reaction energies, and spectroscopic properties by solving approximations of the Schrödinger equation. nih.govwikipedia.org
For this compound, quantum chemistry calculations can be used to determine its stable three-dimensional structure, electrostatic potential surface, and the energy of its molecular orbitals. This information is fundamental to understanding its reactivity and non-covalent interactions. For example, by calculating the distribution of electron density, researchers can identify the regions of the this compound molecule that are most likely to engage in hydrophobic or hydrogen-bonding interactions, providing a theoretical foundation for its observed affinity for cholesterol. nih.gov
Future Research Directions and Unexplored Academic Avenues
Elucidation of Novel Biosynthetic Enzymes and Genes
The complete biosynthetic pathway of digitogenin in plants, particularly in species like Digitalis purpurea, is not fully elucidated. While general pathways for steroidal saponin (B1150181) biosynthesis are understood, involving precursors like cholesterol derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways researchgate.netmonash.edunih.gov, the specific enzymes and genes responsible for the unique modifications leading to this compound are yet to be comprehensively identified. Future research could focus on employing advanced techniques like transcriptomics and metabolomics frontiersin.orgkobe-u.ac.jpnih.gov to identify candidate genes encoding enzymes such as cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) involved in hydroxylation, oxidation, and glycosylation steps monash.edukobe-u.ac.jp. Pinpointing these enzymes and their corresponding genes would not only deepen our understanding of plant secondary metabolism but also open possibilities for biotechnological production of this compound or its precursors.
Advanced Semi-Synthesis for Structure-Activity Relationship Studies in Model Systems
This compound serves as a scaffold for various derivatives, and understanding how structural modifications influence its biological activities is crucial. Advanced semi-synthesis techniques can be employed to create libraries of this compound analogs. These libraries can then be subjected to structure-activity relationship (SAR) studies in well-defined model systems, such as artificial lipid bilayers or specific cellular assays oncodesign-services.comforskningsradet.no. Such studies would aim to correlate specific structural features (e.g., modifications at hydroxyl groups or changes in the steroid nucleus) with observed activities, such as membrane interaction potency, cholesterol binding affinity, or cytotoxic effects. This systematic approach is vital for designing novel compounds with tailored properties for specific research applications or therapeutic potential.
Investigation of Uncharacterized Biological Activities in Cellular and Molecular Models
Beyond its well-known detergent properties, this compound may possess other uncharacterized biological activities. Research in cellular and molecular models is needed to uncover these potential roles. For instance, studies could explore its effects on various cellular signaling pathways, its potential as an immunomodulator, or its interactions with specific intracellular targets beyond membrane cholesterol. Investigating its impact on processes like apoptosis, cell cycle regulation, or its role in modulating cellular responses to stress could reveal novel therapeutic or research applications. The recent finding of digitonin's multi-target anti-cancer activity in gastric cancer, involving pathways like HIF-1α and PI3K-Akt, suggests that this compound itself might be a valuable subject for similar investigations into its intrinsic cellular effects nih.gov.
Development of Novel Research Probes Based on this compound Structure
The unique ability of this compound to interact with cholesterol and its amphiphilic nature make it an attractive candidate for developing novel research probes. By conjugating this compound to fluorescent tags, affinity labels, or other reporter molecules, researchers could create tools for visualizing or quantifying cholesterol distribution in biological membranes, studying membrane dynamics, or tracking the localization of digitonin-related interactions within cells. For example, digitonin (B1670571) conjugated to gold nanoparticles has been explored for cholesterol detection ebi.ac.uk. Future efforts could focus on developing more sophisticated probes for high-resolution imaging or for studying specific molecular interactions in living systems.
Deeper Understanding of Membrane Remodeling by Steroidal Sapogenins
This compound, as a steroidal sapogenin, is known to interact with cholesterol and influence membrane structure and permeability nih.govbiosynth.comresearchgate.netuni-heidelberg.de. However, the precise molecular mechanisms by which this compound and other steroidal sapogenins induce membrane remodeling remain an active area of research. Studies could delve deeper into the dynamics of cholesterol-digitogenin complex formation, the resulting changes in membrane fluidity, curvature, and the formation of specific membrane domains or pores researchgate.netuni-heidelberg.demdpi.com. Advanced biophysical techniques, such as atomic force microscopy, advanced spectroscopy, and molecular dynamics simulations, could provide atomic-level insights into these processes. Understanding these remodeling mechanisms is critical for appreciating this compound's role in cellular integrity and its potential applications in drug delivery or membrane-targeted therapies.
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol for studying Digitogenin's biochemical interactions?
- Methodology : Begin with a systematic literature review to identify established assays (e.g., receptor binding, enzyme inhibition) and potential confounding factors (e.g., solvent interference, pH sensitivity). Use factorial design to test variables like concentration ranges and incubation times . Validate protocols using positive/negative controls and replicate experiments to ensure reproducibility. Document raw data with metadata (e.g., equipment calibration, batch numbers) to adhere to FAIR principles .
Q. What are reliable strategies to identify credible data sources for this compound's pharmacokinetic properties?
- Methodology : Prioritize peer-reviewed journals indexed in PubMed or Web of Science. Use advanced search operators (e.g.,
site:.edu "this compound" pharmacokinetics filetype:pdf) to locate institutional reports . Cross-validate data against curated databases like ChEMBL or PubChem. Avoid overreliance on preprint platforms without independent verification .
Q. How to structure a literature review to address gaps in this compound's mechanism of action?
- Methodology : Organize findings into thematic categories (e.g., "Cytotoxic Effects," "Signaling Pathways"). Use synthesis matrices to compare methodologies and outcomes across studies . Highlight discrepancies in experimental conditions (e.g., cell lines, dosage) that may explain conflicting results . Tools like Connected Papers or Citation Gecko can map interdisciplinary connections .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data for this compound across studies?
- Methodology : Conduct a meta-analysis to quantify effect sizes and heterogeneity. Apply statistical frameworks like Cochran’s Q-test to assess variability . Investigate contextual factors (e.g., purity of compounds, assay sensitivity thresholds) as potential sources of divergence. For qualitative contradictions, apply dialectical analysis to identify "principal contradictions" dominating mechanistic interpretations .
Q. What computational strategies optimize the analysis of this compound's structure-activity relationships (SAR)?
- Methodology : Combine molecular docking (e.g., AutoDock Vina) with machine learning models (e.g., Random Forest regression) to predict binding affinities. Validate predictions using in vitro data and sensitivity analyses. Address overfitting by partitioning datasets into training/validation cohorts . Tools like KNIME or Python’s scikit-learn enable reproducible workflows .
Q. How to design interdisciplinary studies linking this compound's ecological sources to pharmacological applications?
- Methodology : Use ethnobotanical surveys to identify traditional uses, then apply metabolomics (LC-MS/MS) to profile bioactive compounds . Integrate GIS mapping to correlate plant distribution with environmental variables. Collaborate with computational biologists to model ecological niches and sustainability risks .
Data Management & Validation
Q. What frameworks ensure data integrity in long-term this compound research projects?
- Methodology : Implement version-controlled databases (e.g., Git-LFS, LabArchives) with audit trails. Use blockchain-based timestamps for critical findings . For collaborative projects, adopt standardized ontologies (e.g., BioAssay Ontology) to harmonize terminology .
Q. How to address reproducibility challenges in this compound’s in vivo toxicity studies?
- Methodology : Pre-register animal study protocols (e.g., via OSF) detailing endpoints and exclusion criteria. Use blinding and randomization to minimize bias. Share raw histopathology images and behavioral data via repositories like Zenodo .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
